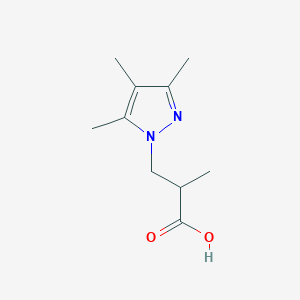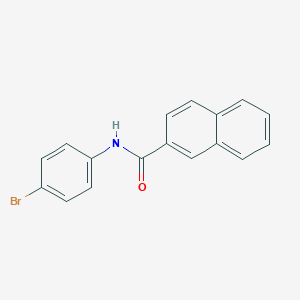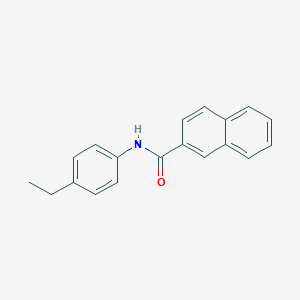
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned, “2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid”, does not have a lot of information available. It seems to be a complex organic compound, likely containing a pyrazole ring (a five-membered ring with three carbon atoms and two nitrogen atoms) and a propionic acid group .
Wissenschaftliche Forschungsanwendungen
Overview of Pyrazole Derivatives in Heterocyclic Chemistry
Pyrazole derivatives, including 2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid, represent a critical class within heterocyclic chemistry, playing a significant role in the synthesis of various heterocyclic compounds. These derivatives serve as building blocks for creating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and other heterocycles. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from diverse precursors, including amines, α-aminocarboxylic acids, phenols, and malononitriles, emphasizing their significance in synthetic chemistry and dye production (Gomaa & Ali, 2020).
Synthesis and Medicinal Significance
Methyl-substituted pyrazoles, a subset of pyrazole derivatives, have shown a wide spectrum of biological activities, underscoring their importance in medicinal chemistry. These compounds have been extensively studied for their synthetic approaches and their potential as medicinal scaffolds, demonstrating efficacy across various biological activities. The comprehensive review of synthetic methodologies alongside their medicinal relevance provides a valuable resource for medicinal chemists aiming to develop new therapeutic agents with high efficacy and reduced microbial resistance (Sharma et al., 2021).
Biological Applications
The review on pyrazole carboxylic acid derivatives highlights their significance in heterocyclic chemistry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. This synthesis overview and biological applications serve as a guide for scientists in medicinal chemistry, offering insights into the synthetic methods and the broad spectrum of biological activities associated with pyrazole carboxylic acid derivatives (Cetin, 2020).
Eigenschaften
IUPAC Name |
2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-6(10(13)14)5-12-9(4)7(2)8(3)11-12/h6H,5H2,1-4H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZIWKPHMFVUFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-(3,4,5-trimethyl-pyrazol-1-yl)-propionic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-oxo-3-(2-oxo-2-phenylethyl)-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500159.png)
![ethyl 3-(4-fluorobenzyl)-4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500163.png)
![ethyl 4-oxo-3,5,6,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(4H)-carboxylate](/img/structure/B500164.png)
![2-[2-oxo-2-(2-thienyl)ethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazole-3,4-dione](/img/structure/B500167.png)
![ethyl 2-(4-methoxyphenyl)-11-oxo-9,10-dihydro-3H,11H-pyrido[4'',3'':4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazine-8(7H)-carboxylate](/img/structure/B500168.png)
![ethyl 3-cyano-2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate](/img/structure/B500170.png)
![N-phenyl-N'-[([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetyl]urea](/img/structure/B500171.png)
![7,8-dimethyl-2-(2-thienyl)-3H,9H-thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-9-one](/img/structure/B500174.png)



![2-{[(4-Iodophenyl)sulfonyl]amino}benzoic acid](/img/structure/B500180.png)

